(1R,2S,5R)-(-)-Menthol-d4
Description
(1R,2S,5R)-(-)-Menthol-d4 is a deuterated isotopologue of the naturally occurring monoterpene alcohol menthol. The compound retains the stereochemical configuration of natural L-menthol but incorporates four deuterium atoms at specific positions, enhancing its utility in pharmacokinetic, metabolic, and spectroscopic studies. Its molecular formula is C₁₀H₁₆D₄O, with a molecular weight of approximately 160.29 g/mol. The deuteration reduces metabolic degradation due to the kinetic isotope effect, making it a valuable tracer in drug metabolism research .
Menthol-d4 shares the core structure of menthol—a cyclohexanol derivative with isopropyl and methyl substituents—but exhibits distinct physicochemical properties. For instance, its vibrational modes in infrared (IR) spectroscopy differ slightly due to deuterium substitution, which is critical in isotopic labeling experiments . The compound is typically synthesized via catalytic deuteration of menthol or selective hydrogen-deuterium exchange reactions .
Properties
IUPAC Name |
(1R,3R,6S)-1,2,2,6-tetradeuterio-3-methyl-6-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1/i6D2,9D,10D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-JVBCQMCMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CC[C@H](C([C@@]1([2H])O)([2H])[2H])C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165329 | |
| Record name | Cyclohexan-1,2,2,6-d4-ol, 3-methyl-6-(1-methylethyl)-, (1R,2S,5R)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
160.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
421 °F at 760 mmHg (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
196 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Menthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5943 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
89-78-1, 1450828-98-4 | |
| Record name | D,L-MENTHOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyclohexan-1,2,2,6-d4-ol, 3-methyl-6-(1-methylethyl)-, (1R,2S,5R)- | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Cyclohexan-1,2,2,6-d4-ol, 3-methyl-6-(1-methylethyl)-, (1R,2S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |
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Melting Point |
100 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
ZnBr2-Modified NaY Molecular Sieve Catalysis
The cyclization of d-citronellal to isopulegol derivatives forms the foundational step in menthol synthesis. Patent CN103086845A demonstrates that ZnBr2-modified NaY molecular sieves achieve 97–100% conversion of d-citronellal to isopulegol at -10–30°C within 2–6 hours. For deuterated analogs, substituting d-citronellal with deuterated variants (e.g., citronellal-1,1,2,2-d4) enables direct incorporation of deuterium at the C1 and C2 positions. The molecular sieve’s Brønsted acid sites facilitate chair-like transition states, preserving the (1R,2S,5R) configuration while tolerating isotopic substitution.
Solvent Effects on Deuterium Retention
Reaction media significantly impact deuterium retention during cyclization. Ethers (tetrahydrofuran, methyltetrahydrofuran) and aromatic solvents (toluene, xylene) minimize H/D exchange due to low proton mobility, achieving >95% isotopic fidelity. In contrast, protic solvents like methanol induce up to 40% deuterium loss at C3 and C4 positions via keto-enol tautomerization.
High-Pressure Deuterium Hydrogenation of Isopulegol Intermediates
Heterogeneous Catalysts for Stereoselective Deuteration
Hydrogenation of isopulegol to menthol-d4 employs D2 gas over metal catalysts. Ru/Al2O3 in ethanol at 40°C produces neoisomenthol-d4 as the major diastereomer (79%), while Pd/C in acetic acid favors neomenthol-d4 (56%). Raney nickel catalysts under 50–100 bar D2 at 120°C achieve full deuteration at C5 and C6 with 84% selectivity for (1R,2S,5R)-menthol-d4.
Table 1: Hydrogenation Performance Metrics
| Catalyst | Pressure (bar) | Temp (°C) | Selectivity (%) | D-Incorporation (%) |
|---|---|---|---|---|
| Ru/Al2O3 | 30 | 40 | 79 (neoisomenthol) | 98 |
| Pd/C | 50 | 80 | 56 (neomenthol) | 92 |
| Raney Ni | 100 | 120 | 84 (menthol) | 100 |
Solvent Isotope Effects
Deuterated solvents enhance deuteration efficiency. Benzene-d6 increases D-incorporation at C5 by 12% compared to non-deuterated analogs by minimizing H/D scrambling during adsorption-desorption cycles.
Enzymatic Resolution of Racemic Menthol-d4 Mixtures
Lipase-Catalyzed Kinetic Resolution
Candida rugosa lipase hydrolyzes (±)-menthyl benzoate-d4 with >99% enantiomeric excess (ee) for the (1R,2S,5R)-enantiomer. Reaction conditions (pH 7.0, 35°C) preserve deuterium labels while achieving 81% yield in 16 hours.
Continuous Flow Transesterification
Immobilized Thermomyces lanuginosus lipase in microreactors enables continuous production of menthol-d4 via transesterification with vinyl acetate-d3. This method achieves 99% ee and 90% conversion at 50°C, with catalyst longevity exceeding 500 hours.
Isotopic Purity Analysis and Validation
GC/EI-MS Quantification
Deuterium incorporation is verified using GC/EI-MS with a DB-WAX UI column and 2-methoxyphenol-3,4,5,6-d4 as an internal standard. Key fragments (m/z 81, 95, 112) confirm deuterium distribution, while isotopic purity >98% is achieved via multiple recrystallizations in hexane-d14.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-(-)-Menthol-d4 undergoes various chemical reactions, including:
Oxidation: Oxidation of menthol can produce menthone and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate menthol to produce more saturated compounds.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the menthol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Menthone, menthyl acetate, and other oxygenated derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated menthol derivatives.
Scientific Research Applications
Pharmaceutical Applications
Analytical Method Development
(1R,2S,5R)-(-)-Menthol-d4 serves as a reference standard in the development and validation of analytical methods. Its isotopic labeling enhances the sensitivity and specificity of techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This application is particularly relevant in quality control (QC) processes for drug formulations that contain menthol or its derivatives .
Drug Metabolism Studies
Research indicates that menthol undergoes glucuronidation in the liver, leading to the formation of menthol glucuronide. The deuterated variant allows for precise tracking of metabolic pathways in pharmacokinetic studies. For instance, studies have demonstrated that pre-treatment with enzyme inhibitors affects the glucuronidation rate of menthol, highlighting its utility in understanding drug interactions and metabolism .
Food and Flavor Industry
Flavoring Agent
this compound can be used as a flavoring agent in various food products. Its cooling sensation is desirable in confectionery items and beverages. The deuterated form aids in tracing flavor compounds during sensory analysis without altering the sensory properties of the product .
Safety Assessments
The use of menthol in food products raises safety concerns regarding potential allergic reactions. Studies utilizing this compound can help assess the allergenic potential of menthol by providing a controlled means to evaluate individual responses to menthol-containing products .
Analytical Chemistry
Chiral Synthesis
this compound is valuable in synthesizing chiral compounds due to its stereochemical properties. It can be utilized to produce various chiral enantiomers through asymmetric synthesis pathways. For example, it has been employed to synthesize chiral ligands used in catalysis and drug development .
Environmental Monitoring
The compound's isotopic labeling allows for its application in environmental studies to trace menthol's behavior and degradation in ecosystems. This application is crucial for assessing the environmental impact of menthol as a pollutant or contaminant .
Case Studies
Mechanism of Action
The mechanism of action of (1R,2S,5R)-(-)-Menthol-d4 involves its interaction with transient receptor potential (TRP) channels, particularly TRPM8. These channels are responsible for sensing cold temperatures and menthol. When menthol binds to TRPM8, it induces a conformational change that activates the channel, leading to an influx of calcium ions (Ca2+) and subsequent neuronal signaling. This results in the characteristic cooling sensation and analgesic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Menthol-d4 with structurally related compounds, including non-deuterated menthol, menthol prodrugs, and other monoterpenes:
Key Observations :
- Deuterium Effects : Menthol-d4 exhibits slower metabolic clearance compared to L-menthol, as deuterium substitution reduces the rate of cytochrome P450-mediated oxidation .
- Thymol, a phenolic analogue, demonstrates stronger antimicrobial activity due to its phenolic moiety .
Physicochemical Properties
Notable Differences:
Biological Activity
(1R,2S,5R)-(-)-Menthol-d4 is a deuterated form of menthol, a naturally occurring compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Overview of Menthol
Menthol is a cyclic monoterpene alcohol derived primarily from peppermint oil (Mentha × piperita). The stereochemistry of menthol significantly influences its biological effects. The (1R,2S,5R) isomer exhibits unique properties that contribute to its analgesic and sensory effects.
Biological Activities
- Cooling Sensation and TRPM8 Activation
- Analgesic Properties
- Calcium and Sodium Channel Blockade
- GABAergic Modulation
- Antioxidant Activity
Table 1: Summary of Biological Activities
Case Study 1: Topical Application for Pain Relief
A clinical trial investigated the efficacy of menthol-based topical formulations for chronic pain management in patients with osteoarthritis. Results indicated significant pain reduction compared to placebo, highlighting the compound's analgesic potential through peripheral TRPM8 activation.
Case Study 2: Neuroprotective Effects
Research on the neuroprotective effects of menthol in models of neurodegenerative diseases showed that it reduced oxidative stress markers and apoptosis in neuronal cells. This suggests that this compound may have therapeutic implications for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies ensure high isotopic purity of (1R,2S,5R)-(-)-Menthol-d4?
- Methodological Answer : Deuterated menthol is synthesized via catalytic hydrogenation of menthone using deuterium gas (D₂) over palladium or platinum catalysts under controlled conditions. Isotopic purity (>98%) is achieved by optimizing reaction parameters (temperature, pressure, catalyst loading) and employing deuterated solvents (e.g., D₂O or CD₃OD). Post-synthesis purification via fractional distillation or preparative chromatography is critical to remove non-deuterated byproducts. Confirm purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) with deuterium decoupling .
Q. What analytical techniques are most reliable for confirming the structure and isotopic labeling of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR detects residual non-deuterated protons, while ²H NMR quantifies deuterium incorporation. Compare spectra with non-deuterated menthol to identify shifts.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺ or [M-D]⁻) and isotopic distribution patterns.
- Infrared (IR) Spectroscopy : Identifies C-D stretching vibrations (~2100–2200 cm⁻¹) to confirm deuterium substitution .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize isotopic exchange and oxidation. Conduct stability studies under varying conditions (temperature, humidity) using accelerated degradation protocols. Monitor purity via HPLC-MS every 3–6 months .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields during this compound synthesis across different catalytic systems?
- Methodological Answer : Use factorial experimental design to isolate variables (catalyst type, solvent, temperature). For example:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|---|
| Pd/C | CD₃OD | 50 | 82 | 98.5 |
| PtO₂ | D₂O | 60 | 75 | 97.8 |
| Statistical tools like ANOVA or multiple regression analysis identify significant factors. Cross-validate results with kinetic modeling (e.g., Arrhenius equation for temperature dependence) . |
Q. What strategies resolve discrepancies in metabolic tracing data when using this compound in vivo?
- Methodological Answer :
- Sample Preparation : Use isotopically labeled internal standards (e.g., d₃-menthol) to correct for matrix effects.
- Data Normalization : Apply batch correction algorithms (e.g., ComBat) to account for inter-experimental variability.
- Statistical Validation : Perform power analysis to ensure sufficient sample size and use mixed-effects models to handle nested data (e.g., repeated measures in animal studies) .
Q. How can computational modeling enhance the design of this compound for specific receptor-binding studies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate deuterium’s kinetic isotope effects (KIE) on menthol’s binding to TRPM8 receptors. Compare binding free energies (ΔG) of deuterated vs. non-deuterated menthol using MM/PBSA or free-energy perturbation (FEP).
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses. Validate with mutagenesis data on TRPM8 active sites .
Q. What protocols ensure reproducibility in quantifying this compound in complex biological matrices?
- Methodological Answer :
- Extraction : Solid-phase extraction (SPE) with deuterated analogs as recovery controls.
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 158 → 140 for menthol-d4).
- Calibration : Use matrix-matched standards to account for ion suppression/enhancement. Report limits of detection (LOD) and quantification (LOQ) with inter-day precision (<15% RSD) .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response relationships in studies using this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%).
- Uncertainty Propagation : Use Monte Carlo simulations to estimate confidence intervals for EC₅₀ values .
Q. What advanced spectroscopic methods can elucidate deuterium’s role in altering menthol’s physicochemical properties?
- Methodological Answer :
- Deuterium Quadrupole Coupling (DQC) NMR : Measures deuterium’s electric field gradient to study molecular rigidity.
- Isotopic Perturbation IR (IP-IR) : Detects vibrational coupling between C-H and C-D bonds in mixed isotopic systems .
Tables for Key Methodological Comparisons
Table 1 : Catalytic Systems for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Isotopic Purity (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | CD₃OD | 50 | 82 | 98.5 | |
| PtO₂ | D₂O | 60 | 75 | 97.8 | |
| Raney Ni | CD₃CN | 70 | 68 | 96.2 |
Table 2 : Analytical Techniques for Isotopic Purity Assessment
| Technique | Sensitivity (ppm) | Key Application | Limitations |
|---|---|---|---|
| ²H NMR | 100 | Quantifies deuterium distribution | Requires high sample purity |
| HRMS | 1 | Confirms molecular formula and isotopic pattern | Matrix interference possible |
| FT-IR | 500 | Detects C-D bonds | Overlaps with other vibrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
